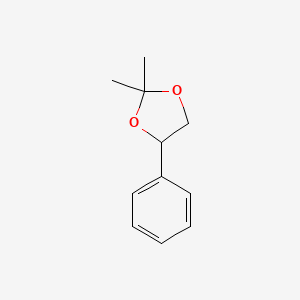

2,2-Dimethyl-4-phenyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDXYHMRHIVYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyl 4 Phenyl 1,3 Dioxolane and Its Analogs

Traditional Acetalization and Ketalization Approaches

Traditional methods for forming the dioxolane ring structure primarily involve the reaction between a diol and a carbonyl compound or the cyclization of an epoxide with a ketone. These approaches are foundational in organic synthesis for the protection of carbonyl groups or diols. organic-chemistry.orgwikipedia.orgthieme-connect.de

Cyclization of Styrene (B11656) Oxide with Acetone (B3395972)

A primary route to 2,2-dimethyl-4-phenyl-1,3-dioxolane is the reaction between styrene oxide and acetone. researchgate.netajol.info This reaction involves the opening of the epoxide ring of styrene oxide and subsequent cyclization with acetone to form the five-membered dioxolane ring. The process is typically facilitated by a catalyst to achieve good to excellent yields. researchgate.netajol.info

Various catalysts have been employed for this transformation. For instance, the reaction can be catalyzed by Lewis acids or organometallic complexes. echemi.comlookchem.com Research has shown that using zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes with 2-methyl benzimidazole (B57391) can effectively catalyze the reaction under reflux conditions, leading to high yields of the desired product in a short duration. researchgate.netajol.info Another study demonstrated that an organometallic iridium complex, [Cp*Ir(NCMe)3]2+, is also an active catalyst for this reaction, showing a rapid turnover frequency. lookchem.com The choice of catalyst can be crucial; for example, TiCl3OTf as a catalyst leads to a highly stereospecific reaction, whereas anhydrous CuSO4 results in almost no stereospecificity. echemi.com

Acid-Catalyzed Condensation of 1,3-Diols with Carbonyl Compounds

The acid-catalyzed condensation of a 1,2-diol with a ketone or aldehyde is a general and widely used method for the synthesis of 1,3-dioxolanes. organic-chemistry.org For the synthesis of this compound, the corresponding diol, 1-phenyl-1,2-ethanediol, is reacted with acetone in the presence of an acid catalyst. nih.govchemrxiv.orgresearchgate.net

This reaction is an equilibrium process, and to drive it towards the product, water, which is formed as a byproduct, is typically removed using methods like a Dean-Stark apparatus. organic-chemistry.org A variety of acid catalysts can be used, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgchemicalbook.com The reaction involves the protonation of the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydroxyl groups of the diol. Subsequent dehydration leads to the formation of the stable cyclic ketal. organic-chemistry.org The stability and ease of this reaction make it a standard procedure for protecting diol or carbonyl functionalities in multi-step organic syntheses. thieme-connect.de

Strategic Utilization of Ethylene (B1197577) Glycol Derivatives

The synthesis of 1,3-dioxolane (B20135) analogs often involves the strategic use of ethylene glycol and its derivatives. wikipedia.org Dioxolanes are commonly prepared through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. wikipedia.orgchemicalbook.com This method is fundamental for creating the unsubstituted 1,3-dioxolane ring or for introducing substituents at the 2-position of the ring by choosing the appropriate aldehyde or ketone.

For instance, reacting ethylene glycol with benzaldehyde (B42025) under acidic conditions would yield 2-phenyl-1,3-dioxolane (B1584986). To obtain the target molecule, this compound, a substituted ethylene glycol derivative, namely 1-phenyl-1,2-ethanediol, is required to react with acetone. nih.govchemicalbook.com The reaction is versatile and can be catalyzed by both homogeneous acids like HCl and H2SO4, and heterogeneous catalysts. The use of ethylene glycol derivatives is a key strategy for accessing a wide array of substituted dioxolanes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com

Catalytic Systems in Dioxolane Formation

Modern synthetic approaches for dioxolane formation increasingly rely on sophisticated catalytic systems to enhance efficiency, selectivity, and sustainability. These include heterogeneous catalysts like zeolites and specific Lewis acids that can control the stereochemical outcome of the reaction.

Zeolite-Encapsulated Transition Metal Complexes

Zeolites serve as excellent support materials for catalysts due to their porous structure, high thermal stability, and shape-selectivity properties. nih.govclariant.com Encapsulating transition metal complexes within the zeolite framework creates highly active and recyclable single-site heterogeneous catalysts. nih.govrsc.orgrsc.org

In the synthesis of this compound from styrene oxide and acetone, zeolite-encapsulated transition metal complexes have proven to be particularly effective. researchgate.netajol.info Specifically, complexes of Co(II), Cu(II), and Zn(II) with 2-methyl benzimidazole encapsulated in zeolite-Y have been used to catalyze this reaction. researchgate.netajol.info These catalysts lead to good to excellent yields and can be easily recovered and reused without significant loss of activity. researchgate.netajol.info The confinement of the metal complex within the zeolite pores can also influence the selectivity of the reaction, preventing side reactions and enhancing the yield of the desired dioxolane. nih.gov

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| [Co(Mebzlh)2-Y] | 2.0 | 85 |

| [Cu(Mebzlh)2-Y] | 1.5 | 92 |

| [Zn(Mebzlh)2-Y] | 2.5 | 82 |

Role of Lewis Acids in Dioxolane Synthesis and Stereospecificity

Lewis acids play a critical role in catalyzing the formation of dioxolanes, particularly from epoxides and carbonyl compounds. lookchem.comacs.org They function by activating the epoxide ring towards nucleophilic attack. In the reaction of styrene oxide with acetone, a Lewis acid coordinates to the oxygen atom of the epoxide, facilitating ring-opening and subsequent attack by acetone. echemi.com

The choice of Lewis acid can significantly influence the stereochemistry of the reaction. mdpi.com For example, the reaction of chiral styrene oxide with acetone is highly stereospecific when catalyzed by TiCl3(OTf), indicating a mechanism with a high degree of stereochemical control. echemi.com In contrast, catalysts like anhydrous CuSO4 show little to no stereospecificity. echemi.com Other Lewis acids such as SnCl4 and TiCl4 have also been shown to promote the formation of dioxolanes. mdpi.com The interaction of silylperoxyacetals with alkenes, promoted by SnCl4, leads to the formation of substituted 1,2-dioxolanes through a peroxycarbenium ion intermediate. mdpi.com The stereoselective formation of substituted 1,3-dioxolanes can be achieved through the assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, where a Lewis acid like BF3·OEt2 mediates the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com This control over stereospecificity is crucial for the synthesis of chiral dioxolanes, which are important building blocks in asymmetric synthesis. nih.gov

| Lewis Acid Catalyst | Stereospecificity | Reference |

|---|---|---|

| TiCl3OTf | High | echemi.com |

| Anhydrous CuSO4 | Low / None | echemi.com |

| [IrCp*(CH3CN)3][PF6]2 | Stereochemical inversion observed | lookchem.com |

| BF3·OEt2 | Can mediate isomerization | mdpi.com |

Advanced Synthetic Routes and Precursor Utilization

Advanced synthetic strategies for dioxolane derivatives focus on efficiency, control over stereochemistry, and the generation of functionalized molecules suitable for further chemical transformations, such as polymerization.

The synthesis of certain dioxolanes is often embedded within a broader multi-step sequence that utilizes the dioxolane functional group as a protecting group for a carbonyl. wikipedia.org This strategy is crucial when other functional groups in the molecule would otherwise react under the conditions required for a desired transformation elsewhere in the structure.

A typical sequence involves the protection of a ketone or aldehyde as a dioxolane, followed by one or more synthetic steps, and concluding with the deprotection of the carbonyl group. For instance, to reduce an ester group in the presence of a ketone, the ketone can first be protected as a ketal by reacting it with ethylene glycol in the presence of an acid catalyst. wikipedia.org After the reduction of the ester, the ketone is regenerated by hydrolysis of the ketal. wikipedia.org This approach allows for selective transformations on polyfunctional molecules. numberanalytics.com

Deprotection of the dioxolane can be achieved under various conditions, often involving acid-catalyzed hydrolysis. organic-chemistry.org For example, 2-phenyl-1,3-dioxolane can be converted back to benzaldehyde in water at 30 °C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄). wikipedia.org

A practical example is the multi-step synthesis starting from ethyl acetoacetate. qut.edu.au The ketone is first protected to form ethyl 3-oxobutanoate ethylene ketal. This is followed by reaction with a Grignard reagent and subsequent selective hydrolysis of the ketal to yield a hydroxyketone. qut.edu.au

| Step | Reaction | Purpose | Reference |

| 1 | Protection of a ketone/aldehyde | Formation of a dioxolane to mask the carbonyl group. | wikipedia.org |

| 2 | Other chemical transformations | Modification of other functional groups in the molecule. | numberanalytics.com |

| 3 | Deprotection | Removal of the dioxolane to restore the carbonyl group. | organic-chemistry.org |

The synthesis of enantiomerically pure dioxolanes often relies on the use of chiral starting materials. Glyceraldehyde acetonide is a key chiral building block for this purpose. For example, (R)-glyceraldehyde acetonide can be synthesized via asymmetric dihydroxylation of an allyl ester, followed by acetonide protection and subsequent oxidation.

The use of chiral precursors like D-mannitol can also lead to the formation of chiral dioxolane derivatives. D-mannitol diacetonide can be converted into y-lactone intermediates, which are then used to construct chiral centers. iupac.org The chirality of the "glycerol units" derived from these starting materials directs the stereochemistry of subsequent reactions. iupac.org For instance, (S)-Solketal is typically prepared from D-mannitol. preprints.org Accessing the (R)-enantiomer can be more challenging, with precursors like L-ascorbic acid, L-serine, and L-tartaric acid being utilized. preprints.org

The hydrolytic kinetic resolution of terminal epoxides, catalyzed by chiral complexes, is another method to produce enantioenriched 1,2-diols, which are precursors to chiral dioxolanes. preprints.org

| Chiral Precursor | Target Chiral Dioxolane Intermediate | Key Synthetic Step | Reference |

| Allyl 4-methoxybenzoate | (R)-glyceraldehyde acetonide | Asymmetric dihydroxylation | |

| D-Mannitol | (S)-Solketal | Acetonide formation and cleavage | preprints.org |

| L-Ascorbic Acid | (R)-Tosylsolketal | Acetonide protection and subsequent reactions | preprints.org |

| Racemic Terminal Epoxides | Enantioenriched 1,2-diols | Hydrolytic kinetic resolution | preprints.org |

Methylene-dioxolane derivatives are important monomers in polymerization reactions. For example, 2-methylene-4-phenyl-1,3-dioxolane (MPDL) is used as a comonomer in nitroxide-mediated polymerization (NMP) of methyl methacrylate (B99206) (MMA) to create degradable copolymers. rsc.org The synthesis of these methylene (B1212753) derivatives often involves the dehydrochlorination of a chloromethyl-dioxolane precursor. kaist.ac.krresearchgate.net

A general method for preparing 4-methylene-1,3-dioxolane (B14172032) derivatives involves the acetalization of a carbonyl compound, followed by dehydrochlorination with a base like potassium tert-butoxide. kaist.ac.kr For instance, 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) can be prepared by reacting 4-chloromethyl-2,2-dimethyl-1,3-dioxolane with sodium hydroxide (B78521) in polyethylene (B3416737) glycol dimethyl ether. google.com These monomers can then undergo ring-opening polymerization to form polymers with ester and ketone units in their backbone. researchgate.net

The polymerization of these monomers can be initiated by various catalysts, including boron trifluoride and tungsten hexachloride. kaist.ac.kr Perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers have also been synthesized and polymerized to create materials with high glass transition temperatures and optical transparency. researchgate.net

| Methylene-Dioxolane Derivative | Precursor | Key Reagent for Methylene Formation | Polymerization Application | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Acetal (B89532) halides | Base-induced elimination | Control of NMP of methyl methacrylate | rsc.org |

| 4-Methylene-2-phenyl-1,3-dioxolane | 2-Phenyl-4-chloromethyl-1,3-dioxolane | Potassium tert-butoxide | Ring-opening polymerization | kaist.ac.kr |

| 2,2-Dimethyl-4-methylene-1,3-dioxolane | 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium hydroxide | Intermediate for pyrazoles and anthranilic acid amides | google.com |

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane | Hydrocarbon precursor | Direct fluorination | Production of high T_g optical polymers | researchgate.net |

Stereochemical and Conformational Analysis of 2,2 Dimethyl 4 Phenyl 1,3 Dioxolane

Stereoisomerism and Configurational Assignment

The presence of a stereocenter at the C4 position, which is bonded to the phenyl group, gives rise to stereoisomerism in this molecule.

The synthesis of chiral 1,3-dioxolanes, such as 2,2-dimethyl-4-phenyl-1,3-dioxolane, underscores the critical importance of stereochemical control. Chiral 1,3-dioxolanes are significant structural motifs found in natural products and are used as intermediates in asymmetric synthesis. nih.govrsc.org The ability to selectively synthesize a desired stereoisomer is paramount, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities or chemical properties.

In the synthesis of dioxolanes, controlling the configuration of newly formed stereocenters is a primary objective. nih.gov For instance, chiral 1,3-dioxolan-4-ones, which are related structures, are readily formed from enantiomerically pure α-hydroxy acids and can be purified to yield single, pure diastereomers. nih.gov This process allows the stereochemical information from a starting material to direct the formation of a new stereocenter with high selectivity. nih.gov Modern synthetic methods, such as rhodium-catalyzed asymmetric three-component cascade reactions, have been developed to produce chiral 1,3-dioxoles with high enantioselectivity. rsc.orgrsc.orgresearchgate.net These advanced methods often involve the creation of a chiral environment using catalytic systems, which guides the reactants to form one stereoisomer preferentially over the other. rsc.org The stereoselective assembly of components is crucial for producing enantiomerically pure compounds for applications in materials science and pharmaceuticals. mdpi.com

A rigorous analysis of configuration is essential for unambiguously describing the three-dimensional arrangement of atoms in a chiral molecule.

Absolute Configuration provides a definitive description of the spatial arrangement of the ligands bonded to a chiral center. libretexts.org For this compound, the chiral center is the C4 carbon. Its absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The two resulting enantiomers are non-superimposable mirror images of each other. libretexts.org

Relative Configuration describes the relationship between two or more chiral centers within a molecule (in diastereomers) or relates the configuration of one molecule to another. libretexts.org While this compound has only one stereocenter, its configuration can be related to its synthetic precursors or derivatives through chemical transformations that are known to proceed with a specific stereochemical outcome (e.g., inversion or retention of configuration). libretexts.org

The determination of these configurations relies on experimental techniques such as X-ray crystallography, which provides direct evidence of the spatial arrangement, and spectroscopic methods like NMR in conjunction with chiral derivatizing agents or chiral chromatography. researchgate.net

| Stereoisomer Property | (R)-2,2-Dimethyl-4-phenyl-1,3-dioxolane | (S)-2,2-Dimethyl-4-phenyl-1,3-dioxolane |

| Chirality at C4 | R-configuration | S-configuration |

| Relationship | Enantiomers (non-superimposable mirror images) | Enantiomers (non-superimposable mirror images) |

| Optical Activity | Rotates plane-polarized light in one direction (e.g., +) | Rotates plane-polarized light in the opposite direction (e.g., -) |

| Physical Properties | Identical melting point, boiling point, and solubility to the S-isomer | Identical melting point, boiling point, and solubility to the R-isomer |

This table presents the theoretical properties based on the principles of stereoisomerism.

The conformational flexibility of five-membered rings like 1,3-dioxolane (B20135) can complicate structural analysis and potentially lead to stereochemical misassignments in the literature. datapdf.com The small energy differences between various ring conformations mean that molecules in this class often exist as a dynamic equilibrium of multiple shapes, which can make the interpretation of spectroscopic data, particularly NMR, challenging. datapdf.com

Conformational Preferences and Dynamics

The 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. Its flexibility allows for rapid interconversion between different conformers.

The conformational analysis of five-membered rings is more complex than that of six-membered rings due to their greater flexibility. datapdf.com The 1,3-dioxolane ring is generally understood to exist in a dynamic equilibrium between two main types of conformations: an "envelope" form (with C_s symmetry) and a "half-chair" or "twist" form (with C_2 symmetry). datapdf.com

For substituted 1,3-dioxolanes, the twist conformation is often favored. The energy barriers for interconversion between these forms are typically low, leading to a conformationally mobile system at room temperature. datapdf.comresearchgate.net The free-energy differences between diastereoisomers of substituted dioxolanes are often small, generally in the range of 0.2-0.7 kcal/mol, which further indicates the flexible nature of the ring. datapdf.com The specific conformational preference of this compound will be influenced by the steric bulk of the phenyl group at C4, which will seek to occupy a pseudo-equatorial position to minimize steric interactions.

| Conformer Type | Symmetry | Description | Relative Energy |

| Twist (Half-Chair) | C₂ | Two adjacent atoms are out of the plane of the other three, in opposite directions. | Generally lower energy minimum. researchgate.net |

| Envelope | Cₛ | Four atoms are coplanar, with the fifth atom out of the plane. | Often a transition state or higher energy conformer. |

This table is based on general findings for the conformational analysis of substituted 1,3-dioxolane rings. datapdf.comresearchgate.net

The conformational equilibrium of this compound is governed by a subtle interplay of intramolecular forces.

Gauche Effect: This effect describes the tendency of a molecule to adopt a gauche conformation around a bond connecting two electronegative atoms, rather than the sterically less hindered anti conformation. nih.gov The O-C4-C5-O fragment within the dioxolane ring is a classic example where this effect is relevant. The preference for a gauche arrangement is often attributed to a combination of stabilizing hyperconjugative interactions and electrostatic effects. nih.gov This effect plays a significant role in determining the torsional angles within the 1,3-dioxolane ring and is a key driver of its puckered, non-planar geometry. The interplay between the gauche preference of the oxygen atoms and the steric demands of the phenyl group ultimately dictates the molecule's preferred conformation.

Impact of Stereochemistry on Molecular Recognition and Selectivity

The stereochemical arrangement of this compound is a critical determinant of its interaction with other chiral molecules and its ability to influence the stereochemical outcome of chemical reactions. This section explores the impact of its inherent chirality on molecular recognition phenomena, particularly in catalysis, and its influence on reaction pathways to achieve diastereoselectivity.

Chiral Recognition Phenomena in Catalytic Processes

Chiral recognition is a fundamental process in asymmetric catalysis, where a chiral catalyst or auxiliary interacts selectively with one enantiomer of a racemic substrate or guides a reaction to produce an excess of one enantiomeric product. frontiersin.org Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.org While this compound itself is more commonly known as a chiral building block or a derivative of a chiral diol, its structural motifs are relevant to the principles of chiral recognition in catalysis.

The effectiveness of a chiral molecule in a catalytic process hinges on its ability to create a well-defined, three-dimensional chiral environment. This environment forces the reacting molecules into specific orientations, lowering the activation energy for the formation of one stereoisomer over others. frontiersin.org In the context of dioxolanes, the fixed spatial orientation of the substituents on the chiral carbon atoms (in this case, the C4-phenyl group) is paramount. This defined stereochemistry is essential for creating diastereomeric transition states with significant energy differences, which is the basis for enantioselective transformations. nih.gov

Catalytic systems often employ chiral ligands that coordinate to a metal center. The chirality of the ligand is then transferred to the catalytic site, influencing how the substrate binds and reacts. For instance, chiral N-heterocyclic carbenes (NHCs) and bifunctional enamine catalysts have been developed to achieve high enantioselectivity in various reactions. frontiersin.org Although direct applications of this compound as a ligand in major catalytic processes are not widely documented in the provided results, its chiral structure serves as a model for the types of steric and electronic interactions that govern chiral recognition. The phenyl group, in particular, can engage in crucial π-stacking interactions, while the rigid dioxolane ring restricts conformational freedom, enhancing the selectivity of the catalytic process.

Stereochemical Influence on Reaction Pathways and Diastereoselectivity

The stereochemistry of the this compound framework has a profound influence on the pathways of chemical reactions, leading to the preferential formation of one diastereomer over another. This is particularly evident in reactions where the dioxolane ring acts as a chiral auxiliary or when it is part of a larger molecule that directs the approach of a reagent.

Research on the stereoselective formation of substituted 1,3-dioxolanes has shown that the stereochemistry of the final product is highly dependent on the configuration of the starting materials and the reaction mechanism. mdpi.com In reactions proceeding through a 1,3-dioxolan-2-yl cation intermediate, the existing stereocenters on the ring dictate the facial selectivity of nucleophilic attack. Specifically, an aryl group at the 4-position, as in this compound, can act as a "steric fence," effectively blocking one face of the molecule and directing the incoming nucleophile to the opposite face. mdpi.com This control over the trajectory of the nucleophile is a key factor in achieving high diastereoselectivity. The diastereomeric ratio of the products can, however, be sensitive to reaction conditions such as temperature. mdpi.com

The principle of using the chiral scaffold of 1,3-dioxolanes to control stereochemistry is well-established, especially with derivatives like chiral 1,3-dioxolan-4-ones, which are readily synthesized from enantiomerically pure α-hydroxy acids like mandelic acid. mdpi.comnih.gov These compounds serve as powerful chiral acyl anion equivalents. mdpi.comresearchgate.net The enolate generated from these dioxolanones reacts with electrophiles with a high degree of stereocontrol, as the bulky substituents on the dioxolanone ring shield one of the enolate faces. This leads to excellent diastereoselectivity in a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions. mdpi.comresearchgate.net

The diastereoselectivity achieved in various asymmetric reactions utilizing chiral dioxolane-based structures is often very high, as illustrated in the following table.

Table 1: Diastereoselectivity in Reactions Mediated by Chiral Dioxolane Derivatives

| Reaction Type | Chiral Auxiliary/Substrate | Electrophile/Diene | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Michael Addition | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide | High (Absolute configuration confirmed by X-ray) | mdpi.comnih.gov |

| Michael Addition | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | 4-Methoxy-β-nitrostyrene | High (Absolute configuration confirmed by X-ray) | mdpi.comnih.gov |

| Diels-Alder Reaction | Chiral 5-methylene-1,3-dioxolan-4-ones | Various Dienes | Highly exo and diastereoface selective | researchgate.net |

| [4+2] Cycloaddition | 3-Vinylindoles with ortho-Quinone Methides | (in presence of chiral phosphoric acid) | up to 93:7 dr | mdpi.com |

This stereochemical control is fundamental to the utility of chiral dioxolanes in asymmetric synthesis. By temporarily installing the chiral dioxolane unit, chemists can direct the formation of new stereocenters with a high degree of precision. Subsequent removal of the auxiliary releases the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied in the synthesis of complex, biologically active molecules. frontiersin.org

Mechanistic Investigations and Chemical Transformations of 2,2 Dimethyl 4 Phenyl 1,3 Dioxolane

Reaction Mechanisms of Dioxolane Formation

The synthesis of 2,2-Dimethyl-4-phenyl-1,3-dioxolane, a member of the dioxolane family of organic compounds, is commonly achieved through the reaction of styrene (B11656) oxide with acetone (B3395972). chemicalforums.comresearchgate.net This process, a ketalization reaction, involves the formation of a five-membered dioxolane ring. wikipedia.org

Elucidation of Ring-Opening and Ring-Closing Pathways

The formation of the this compound ring proceeds via a mechanism that involves the opening of the epoxide ring of styrene oxide, followed by a ring-closing step with acetone. The precise pathway can be influenced by the catalyst employed. chemicalforums.comrsc.org In the presence of a Lewis acid catalyst, the reaction is initiated by the coordination of the catalyst to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack.

The question of whether the epoxide ring opens before the attack of acetone is a key mechanistic point. chemicalforums.com The stereospecificity of the reaction with certain catalysts, such as TiCl₃OTf, suggests a concerted or near-concerted process where the nucleophilic attack of acetone and the ring-opening of the epoxide are highly synchronized. chemicalforums.com In contrast, the use of catalysts like anhydrous CuSO₄ can lead to a less stereospecific outcome, implying a more stepwise mechanism with a discrete carbocation intermediate. chemicalforums.com

Sustainable methods for the ring-opening polymerization of related dioxolanones have been explored, highlighting the importance of understanding these ring dynamics for producing functional poly(α-hydroxy acid)s. rsc.org

Mechanistic Role of Catalysts in Dioxolane Cyclization

Catalysts play a pivotal role in the cyclization reaction to form this compound, influencing both the reaction rate and, in some cases, the stereochemical outcome. researchgate.netnih.gov Lewis acids are commonly employed to activate the epoxide substrate.

Various catalytic systems have been investigated for this transformation. For instance, zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes with 2-methyl benzimidazole (B57391) have demonstrated good to excellent yields in the reaction of styrene oxide with acetone under reflux conditions. researchgate.netajol.info These catalysts offer the advantage of being recyclable. researchgate.net Other effective catalysts include TiO(TFA)₂ and TiCl₃(OTf), which can provide excellent yields and high stereospecificity, particularly with chiral epoxides. researchgate.net The choice of catalyst can significantly impact the reaction conditions required, with some systems allowing for shorter reaction times. researchgate.net

The table below summarizes the performance of different catalysts in the synthesis of this compound.

| Catalyst | Substrates | Yield | Key Features |

| Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes | Styrene oxide, Acetone | Good to Excellent | Recyclable catalyst, reflux conditions. researchgate.netajol.info |

| TiO(TFA)₂ or TiCl₃(OTf) | Epoxides, Acetone | Excellent | Highly stereospecific with chiral epoxides. researchgate.net |

| Anhydrous CuSO₄ | Styrene oxide, Acetone | Variable | Less stereospecific. chemicalforums.com |

Chemical Reactivity of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring in this compound is a versatile functional group that can undergo a variety of chemical transformations. It serves as a protecting group for the corresponding diol, and its reactivity is central to the utility of this class of compounds in organic synthesis.

Oxidation and Reduction Reactions of Dioxolane Derivatives

The dioxolane ring itself is generally stable to many oxidizing and reducing agents, which is a key attribute for its use as a protecting group. wikipedia.org However, functional groups appended to the dioxolane scaffold can undergo redox reactions. For example, a nitro group on the phenyl ring of a dioxolane derivative can be reduced. The reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) using glucose as a green reducing agent in an alkaline medium yields 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. mdpi.com This reaction proceeds without affecting the dioxolane ring. mdpi.com

Furthermore, the dioxolane moiety can be cleaved under specific oxidative or reductive conditions to deprotect the diol. For instance, deprotection of a 2-phenyl-1,3-dioxolane (B1584986) to yield benzaldehyde (B42025) can be achieved using NaBArF₄ in water. wikipedia.org

Nucleophilic and Electrophilic Substitution Reactions on the Dioxolane Scaffold

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, a common transformation for aromatic compounds. nih.govscience.gov The specific conditions and regioselectivity of these reactions would be influenced by the directing effects of the dioxolane substituent.

Nucleophilic substitution reactions on the dioxolane ring itself are less common. However, the C-2 position of the 1,3-dioxolane ring can act as a source of a nucleophilic radical. nsf.gov For example, visible-light-promoted addition of a hydrogen atom and an acetal (B89532) carbon from 1,3-dioxolane to electron-deficient alkenes can occur via a radical chain mechanism. nsf.gov This highlights a less conventional mode of reactivity for the dioxolane system. Nucleophilic aromatic substitution can also be performed on pyridine (B92270) rings bearing a dioxolane substituent. youtube.comyoutube.com

Reactivity Profiles of Unsaturated Dioxolanes (e.g., Vinyl or Methylene)

The introduction of unsaturation into the dioxolane ring, for instance, in the form of a methylene (B1212753) group, significantly alters its reactivity profile. 2-methylene-4-phenyl-1,3-dioxolane (MPDL) is a cyclic ketene (B1206846) acetal that can undergo radical ring-opening polymerization. rsc.org This monomer can be used as a controlling comonomer in nitroxide-mediated polymerization of other monomers like methyl methacrylate (B99206), leading to the formation of degradable copolymers. rsc.org The incorporation of the MPDL unit allows for tunable degradation of the resulting polymer through hydrolysis. rsc.org

The Diels-Alder reaction is another important transformation for unsaturated dioxolanones. For example, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one undergoes cycloaddition reactions, and the resulting adducts can provide insight into the fragmentation mechanisms of the dioxolanone ring. mdpi.com

Protecting Group Strategies Utilizing this compound

The this compound moiety and its analogs are pivotal in synthetic organic chemistry, primarily serving as protecting groups for 1,2-diols. The strategic introduction and removal of this group allow for chemoselective transformations at other sites within a complex molecule. This acetal is formed from the reaction of a 1,2-diol, specifically 1-phenylethane-1,2-diol, with acetone. The stability of the dioxolane ring under various conditions, coupled with the ability to remove it under specific, often mild, conditions, makes it an effective tool in multistep synthesis. wikipedia.org

Mechanism of Hydroxyl Group Protection via Ketalization

The protection of 1,2-diols as 2,2-dimethyl-1,3-dioxolanes is a form of ketalization, a fundamental reaction in organic synthesis. This process is typically catalyzed by an acid and is reversible. researchgate.net The general mechanism for the acid-catalyzed formation of a dioxolane from a diol and a ketone proceeds through several key steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the ketone (e.g., acetone) by an acid catalyst. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. One of the hydroxyl groups of the diol then attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Following the initial attack, an intramolecular proton transfer occurs, often facilitated by solvent molecules. This transfer moves a proton from the newly added hydroxyl group to one of the existing hydroxyls on the former carbonyl carbon. The subsequent elimination of a water molecule from this protonated intermediate results in the formation of a resonance-stabilized oxocarbenium ion. The final step involves the intramolecular attack of the second hydroxyl group of the diol on the electrophilic carbon of the oxocarbenium ion. A concluding deprotonation step then regenerates the acid catalyst and yields the stable five-membered cyclic ketal, the 1,3-dioxolane. researchgate.net

The entire process is an equilibrium. To drive the reaction towards the formation of the dioxolane product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Advanced Deprotection Strategies for Dioxolanes

While traditional deprotection of dioxolanes relies on hydrolysis with strong aqueous acids, the need to deprotect sensitive substrates has driven the development of milder and more selective methods. These advanced strategies often operate under neutral or near-neutral conditions, preserving acid-labile functional groups elsewhere in the molecule. organic-chemistry.orgnih.govnih.gov

Several modern reagents and systems have been developed for the efficient cleavage of dioxolanes:

Lewis Acids: Catalytic amounts of Lewis acids such as cerium(III) triflate in wet nitromethane (B149229) or indium(III) trifluoromethanesulfonate (B1224126) with acetone provide effective deprotection at room temperature. organic-chemistry.org

Iodine-Based Methods: A catalytic amount of iodine under neutral conditions can achieve the deprotection of dioxolanes in excellent yields within minutes. This method is notable for its tolerance of various sensitive groups, including double bonds, hydroxyls, and tert-butyl ethers. organic-chemistry.org

Boron-Based Reagents: Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) has been shown to be a highly effective catalyst for the hydrolysis of acetals and ketals in water. For instance, 2-phenyl-1,3-dioxolane can be quantitatively converted to benzaldehyde within five minutes at 30 °C using this method. organic-chemistry.orgwikipedia.org

Electrocatalytic Deprotection: A simple and effective electrocatalytic method has been developed specifically for the deprotection of the 4-phenyl-1,3-dioxolane (B91909) group. This technique involves anodic deprotection using 1-phenylethane-1,2-diol as the protecting reagent and N-hydroxyphthalimide as a mediator under very mild conditions. rsc.org

Nickel Boride System: An efficient and mild methodology utilizes nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. This system can achieve chemoselective deprotection of dioxolanes to the corresponding carbonyl compounds in quantitative yields, leaving halo, alkoxy, and methylenedioxy groups unaffected. rsc.org

Aqueous Dimethyl Sulfoxide (DMSO): Deprotection can also be achieved under neutral conditions using aqueous DMSO. This method has been shown to be highly chemoselective, capable of cleaving acyclic acetals in the presence of more robust cyclic acetals like dioxolanes, as well as other acid-sensitive groups. oup.com

Table 1: Comparison of Advanced Deprotection Strategies for Dioxolanes

| Reagent/System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cerium(III) triflate (cat.) | Wet nitromethane, room temperature | High chemoselectivity, near-neutral pH | organic-chemistry.org |

| Iodine (cat.) | Neutral conditions | Fast reaction times, excellent yields, tolerates sensitive groups | organic-chemistry.org |

| NaBArF₄ (cat.) | Water, 30 °C | Very fast, quantitative conversion, aqueous medium | organic-chemistry.org |

| Electrocatalysis (N-hydroxyphthalimide mediator) | Anodic deprotection | Very mild conditions, specific for 4-phenyl-1,3-dioxolane | rsc.org |

| Nickel Boride (in situ) | Methanol | Chemoselective, quantitative yields, unaffected halo/alkoxy groups | rsc.org |

| Aqueous DMSO | Neutral conditions | Simple, chemoselective for acyclic vs. cyclic acetals | oup.com |

Applications in Advanced Organic Synthesis and Asymmetric Catalysis

2,2-Dimethyl-4-phenyl-1,3-dioxolane as a Chiral Auxiliary and Building Block

The presence of a stereogenic center at the C4 position of the dioxolane ring allows for the use of this compound as a chiral entity to influence the stereochemical outcome of chemical reactions.

The synthesis of enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. One common strategy involves the reaction of styrene (B11656) oxide with acetone (B3395972). chemicalforums.comresearchgate.netajol.info The use of chiral catalysts in this reaction can lead to the formation of one enantiomer in excess over the other, a process known as enantioselective synthesis. For instance, the reaction of chiral styrene oxide has been shown to be highly stereospecific. researchgate.net

Another important strategy is chiral resolution, where a racemic mixture of the compound is separated into its individual enantiomers. This can be achieved by employing chiral auxiliaries. For example, a protected glycerol (B35011) moiety with a single chiral center, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, has been used to facilitate the fractional crystallization of diastereomers. nih.gov This method allows for the isolation of optically pure isomers. nih.gov

The following table summarizes different catalytic systems used for the synthesis of 2,2-dimethyl-4-phenyl- nih.govnih.gov-dioxolane from styrene oxide and acetone, highlighting the reaction conditions and resulting yields.

| Catalyst | Reaction Time (hours) | Yield (%) |

| Zeolite encapsulated Co(II) complex | 3 | 92 |

| Zeolite encapsulated Cu(II) complex | 4 | 85 |

| Zeolite encapsulated Zn(II) complex | 5 | 78 |

| Data sourced from Nethravathi et al., 2010 researchgate.netajol.info |

The 2,2-dimethyl-1,3-dioxolane (B146691) framework is a key component in the synthesis of a class of widely used chiral ligands known as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.govsigmaaldrich.com TADDOLs are derived from tartaric acid, and their structure incorporates the 2,2-dimethyl-1,3-dioxolane unit. These C2-symmetric diols are highly effective chiral ligands for a variety of asymmetric transformations, including reductions, additions to carbonyl compounds, and cycloadditions.

The synthesis of TADDOLs typically involves the reaction of the acetonide of tartaric acid ester with an excess of a Grignard reagent. The 2,2-dimethyl-1,3-dioxolane moiety serves to protect the diol functionality of tartaric acid while providing a rigid chiral scaffold that directs the stereochemical course of subsequent reactions.

The dioxolane ring system is a common protecting group for diols in carbohydrate chemistry. The acetal (B89532) derived from acetone, the 2,2-dimethyl-1,3-dioxolane (also known as an isopropylidene ketal), is frequently used to protect cis-diols in sugars. While this compound itself is not a direct precursor for carbohydrates, its structural motif is fundamental. The principles governing its formation and cleavage are directly applicable to the protection and manipulation of hydroxyl groups in the synthesis of complex carbohydrate structures and glycosides. The stability of the dioxolane ring under various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for chemists working in this area. researchgate.net

Integration into Multi-Component and Domino Reaction Sequences

The reactivity of the dioxolane ring and its substituents allows for the integration of this compound and its derivatives into complex reaction cascades. Domino reactions, also known as tandem or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency and atom economy. nih.gov

For instance, derivatives of 1,3-dioxolanes can participate in domino sequences involving Michael additions followed by cyclizations to construct complex heterocyclic systems. nih.gov The phenyl group in this compound can be functionalized to introduce reactive sites, enabling its participation in multi-component reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials.

Role in Targeted Organic Synthesis

Beyond its use as a chiral auxiliary, this compound and related structures play a role in the strategic synthesis of complex target molecules.

The 1,3-dioxolane (B20135) group is a robust protecting group for 1,2-diols, a common functional group in many complex natural products and pharmaceuticals. The protection of a diol as a 2,2-dimethyl-1,3-dioxolane allows other parts of the molecule to be chemically modified without affecting the diol. wikipedia.org Subsequently, the diol can be deprotected under acidic conditions. This protection-deprotection strategy is a cornerstone of functional group interconversion (FGI) in multistep synthesis. imperial.ac.uk

For example, a ketone can be protected as a ketal (a type of dioxolane) to allow for the selective reduction of an ester in the same molecule. wikipedia.org The ability to selectively protect and deprotect functional groups is critical for achieving the synthesis of complex molecules with multiple reactive sites. The principles of FGI are broadly applicable in organic synthesis, from the construction of bioactive natural products to the development of new materials. researchgate.netub.edu

Facilitation of Stereoselective Carbon-Carbon Bond Formation

The chiral nature of this compound and its derivatives makes them valuable auxiliaries and intermediates in stereoselective carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.

One notable application involves the use of chiral 1,3-dioxolanes in asymmetric aldol (B89426) reactions. The addition of bromomagnesium 2-vinyloxy ethoxide to various aldehydes in the presence of a catalytic amount of Sc(OTf)3 can produce a range of functionalized protected aldol products. organic-chemistry.org Subsequent transformations, such as a Swern oxidation followed by a CBS reduction, can then lead to the formation of chiral protected aldol products. organic-chemistry.org

Furthermore, the reaction of epoxides with acetone, catalyzed by Lewis acids like TiCl3(OTf), can be highly stereospecific, yielding the corresponding 1,3-dioxolanes. chemicalforums.comresearchgate.net This stereospecificity is critical when the starting epoxide is chiral, as it allows for the transfer of chirality to the final dioxolane product. The choice of catalyst can significantly influence the stereochemical outcome of the reaction. For instance, using TiCl3OTf as a catalyst leads to a highly stereospecific reaction, whereas anhydrous CuSO4 results in an almost non-stereospecific reaction. chemicalforums.com

The utility of dioxolanes extends to asymmetric 1,3-dipolar cycloaddition reactions. Chiral binaphthyldiimine-Ni(II) complexes can catalyze the reaction between acyclic carbonyl ylides, generated from donor-acceptor oxiranes, and aldehydes to produce cis-1,3-dioxolanes with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org

Synthesis of Protected α-Amino Aldehydes and Cis-1,3-Dioxolanes

The synthesis of protected α-amino aldehydes is a significant area where dioxolane chemistry plays a crucial role. α-Amino aldehydes are versatile building blocks in the synthesis of pharmaceuticals, natural products, and modified proteins. nih.gov However, their free forms are prone to rapid self-condensation. nih.gov Thus, protecting the amino group is essential.

A borane-mediated semi-reduction strategy has been developed for the conversion of N,O-bis-TIPS-α-amino esters to stable, isolable oxazaborolidines. nih.gov These intermediates can then be hydrolyzed under controlled conditions to yield N-TIPS-protected α-amino aldehydes. nih.gov This method has been demonstrated for several amino acids and proceeds with minimal racemization. nih.gov

Another approach for the synthesis of N-protected α-amino ketones from α-amino acids involves the in-situ generation of activated esters, which then react with Grignard reagents in the presence of CuI. organic-chemistry.org This method is efficient and maintains the chiral integrity of the starting α-amino acid. organic-chemistry.org

The synthesis of cis-1,3-dioxolanes with high stereoselectivity can be achieved through various catalytic methods. As mentioned previously, chiral binaphthyldiimine-Ni(II) complexes are effective catalysts for the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, affording cis-1,3-dioxolanes in high yields and enantioselectivities. organic-chemistry.org The cis isomer of dioxolanes can be identified by NMR spectroscopy, where the coupling constant between H4 and H5 is typically around 5-6 Hz, while the trans isomer shows a negligible coupling constant of approximately 0 Hz. nih.gov

Spectroscopic and Computational Characterization of 2,2 Dimethyl 4 Phenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2,2-Dimethyl-4-phenyl-1,3-dioxolane in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms in this compound and their spatial relationships. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

The phenyl group protons typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. The protons on the dioxolane ring and the methyl groups have characteristic shifts that are key to confirming the structure. For instance, the two methyl groups attached to the C2 carbon are diastereotopic in a chiral environment and can exhibit distinct chemical shifts.

The protons of the dioxolane ring (at C4 and C5) form a complex spin system. The proton at C4, being benzylic and adjacent to an oxygen atom, is expected to resonate at a lower field compared to the protons at C5. The coupling constants (J-values) between these protons are invaluable for determining the relative stereochemistry of the substituents on the dioxolane ring.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Derivatives.

| Proton Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-H | 7.2-7.4 |

| O-CH-Ph | 4.8-5.0 |

| O-CH₂ | 3.5-4.3 |

| C(CH₃)₂ | 1.4-1.6 |

Note: Chemical shifts are dependent on the solvent and the specific stereoisomer.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.

A key feature in the ¹³C NMR spectrum of this compound is the signal for the acetal (B89532) carbon (C2). rsc.org This carbon, bonded to two oxygen atoms, is significantly deshielded and typically appears in the range of δ 100-110 ppm. oregonstate.edu The carbons of the phenyl group resonate in the aromatic region (δ 125-145 ppm), while the carbons of the methyl groups appear at high field (δ 20-30 ppm). The chemical shifts of the dioxolane ring carbons (C4 and C5) provide further confirmation of the structure. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C -Phenyl (quaternary) | 140-145 |

| C H-Phenyl | 125-129 |

| C (CH₃)₂ (acetal) | 100-110 |

| O-C H-Ph | 75-85 |

| O-C H₂ | 65-75 |

| C(C H₃)₂ | 20-30 |

Note: These are approximate ranges and can vary based on solvent and substitution.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the stereochemistry of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the nuclei. This information is vital for determining the relative stereochemistry. For example, NOE correlations between a proton on the phenyl ring and protons on the dioxolane ring can establish the orientation of the phenyl group relative to the ring. Similarly, NOEs between the methyl groups and the dioxolane ring protons can help define the conformation of the five-membered ring.

X-ray Crystallography for Absolute Configuration and Conformation

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute configuration.

Single-crystal X-ray diffraction analysis of this compound can provide precise atomic coordinates. This allows for the accurate determination of all bond lengths and angles within the molecule. For chiral derivatives, if a heavy atom is present or if anomalous dispersion techniques are used, the absolute configuration of the stereocenters can be unequivocally established. The conformation of the dioxolane ring, which is typically a twisted or envelope form, can also be precisely described.

Table 3: Illustrative Crystallographic Data for a this compound Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 18.456 |

| β (°) | 105.2 |

| Volume (ų) | 1023.4 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic study.

In some instances, the crystal structure of this compound derivatives may exhibit crystallographic disorder. This can occur, for example, if the phenyl group or the dioxolane ring can adopt multiple orientations within the crystal lattice. The analysis of the crystallographic data can model and refine this disorder, providing insights into the dynamic behavior of the molecule in the solid state.

Furthermore, the study of the crystal packing reveals the intermolecular interactions, such as van der Waals forces and, if applicable, hydrogen bonds, that govern how the molecules arrange themselves in the crystal. This can influence the physical properties of the solid material.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent parts: the phenyl group, the dioxolane ring, and the dimethyl substituents.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The presence of the phenyl group is confirmed by absorption bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methine groups on the dioxolane ring give rise to stretching vibrations in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The most characteristic feature of the 1,3-dioxolane (B20135) ring is the strong C-O-C stretching vibrations. Due to the cyclic acetal structure, these often appear as multiple strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C Bending: The vibrations of the benzene (B151609) ring produce characteristic peaks in the 1600-1450 cm⁻¹ region.

Gem-Dimethyl Group: The presence of the two methyl groups on the same carbon (C2) can be identified by a characteristic doublet in the 1385-1365 cm⁻¹ region due to symmetric and asymmetric bending vibrations.

The following table summarizes the principal IR absorption bands for this compound and their assignments.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2990-2850 | C-H Stretch | Aliphatic (CH₃, CH, CH₂) |

| 1600, 1495, 1450 | C=C Bending | Aromatic Ring |

| ~1380, ~1370 | C-H Bending | gem-Dimethyl |

| 1200-1040 | C-O Stretch | Acetal (Dioxolane Ring) |

| ~760, ~700 | C-H Bending | Monosubstituted Benzene |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol .

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178. However, the molecular ion of acetals can sometimes be of low intensity or absent. The fragmentation is typically initiated by the loss of a methyl group or through ring cleavage.

Key fragmentation pathways for this compound include:

Loss of a Methyl Group: A primary fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable oxonium ion. This results in a prominent peak at m/z 163 (M-15).

Formation of the Phenyl-containing Fragment: Cleavage of the dioxolane ring can lead to the formation of ions containing the phenyl group. A significant peak is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which can be formed through rearrangement, or at m/z 104, corresponding to the styrene (B11656) radical cation [C₆H₅CH=CH₂]⁺•.

Other Fragments: Another notable fragment appears at m/z 77, which is characteristic of the phenyl cation [C₆H₅]⁺. The base peak in the spectrum is often the m/z 105 fragment, indicating its high stability.

The table below details the significant ions observed in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula |

| 178 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₂]⁺ |

| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 104 | [C₆H₅CHCH₂]⁺ | [C₈H₈]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, providing a deeper understanding of the molecular properties of this compound at an atomic level. These methods can predict molecular structures, energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predict IR and NMR spectra, which can then be compared with experimental data to confirm structural assignments. researchgate.net

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Map Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other reagents.

While specific DFT studies on this compound are not widely published, research on similar molecules like other dioxolanes and phenyl-substituted heterocycles demonstrates the utility of DFT in providing these fundamental electronic insights. researchgate.netnih.govnih.gov

The 1,3-dioxolane ring is not planar and can exist in different conformations, such as the envelope and twist forms. acs.org The presence of bulky substituents like the phenyl and gem-dimethyl groups influences which conformation is most stable. Furthermore, the carbon at the 4-position is a stereocenter, meaning the compound can exist as different stereoisomers.

Computational methods, particularly DFT, are instrumental in exploring these aspects:

Conformational Analysis: By calculating the relative energies of different possible conformations (e.g., where the phenyl group is in a pseudo-axial or pseudo-equatorial position), the most stable conformer can be identified. researchgate.net This theoretical analysis helps to interpret experimental results from techniques like NMR spectroscopy. mdpi.com

Modeling Stereoselectivity: In the synthesis of substituted dioxolanes, often one stereoisomer is formed in preference to another. Computational modeling can elucidate the reasons for this stereoselectivity by calculating the energies of the transition states leading to the different products. The reaction pathway with the lower energy transition state is favored, thus explaining the observed product distribution. Studies on the stereoselective formation of other substituted dioxolanes have successfully used these theoretical approaches to understand the reaction mechanisms.

Applications in Polymer Science and Materials Chemistry

2,2-Dimethyl-4-phenyl-1,3-dioxolane and Derivatives as Monomers

While this compound itself is not typically used as a monomer, its unsaturated derivative, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), is a prominent example of a cyclic ketene (B1206846) acetal (B89532) that undergoes radical polymerization. This monomer serves as a key building block for creating polymers with tailored properties.

The radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane is characterized by a Radical Ring-Opening Polymerization (RROP) mechanism. researchgate.netajol.info Unlike conventional vinyl monomers that polymerize through the addition across the double bond, cyclic ketene acetals like MPDL can undergo a ring-opening process.

The mechanism proceeds as follows:

Initiation : A radical initiator attacks the exocyclic double bond of the MPDL monomer, forming a radical intermediate.

Ring-Opening : The five-membered dioxolane ring containing the radical then undergoes cleavage. This ring-opening is a critical step and is driven by factors such as the release of ring strain and the formation of a more stable radical species.

Regioselectivity : The ring-opening of MPDL is highly regioselective. Cleavage occurs preferentially to form a thermodynamically more stable secondary benzylic radical. ajol.info This high degree of regioselectivity is crucial for producing a polymer with a uniform and predictable structure.

Propagation : The newly formed ester-containing radical propagates by attacking another monomer, continuing the polymerization process.

This RROP mechanism is highly efficient, with studies showing that MPDL undergoes nearly quantitative free-radical ring-opening at temperatures ranging from 60 to 150°C. ajol.info The end result is the transformation of a cyclic vinyl monomer into a linear polyester, poly(β-phenyl-γ-butyrolactone), effectively inserting an ester group into the polymer backbone. ajol.info

A key advantage of using 2-methylene-4-phenyl-1,3-dioxolane and related monomers is their ability to be copolymerized with conventional vinyl monomers. This strategy allows for the precise introduction of ester functionalities into the backbones of otherwise all-carbon-backbone polymers, imparting new properties such as degradability.

Copolymerization with Styrene (B11656) : Research has demonstrated the successful free-radical copolymerization of MPDL with styrene. ajol.info Even when incorporated into a copolymer, the MPDL unit undergoes essentially complete ring-opening. This process yields a polystyrene-based copolymer that has ester linkages periodically distributed along its main chain. ajol.infodiva-portal.org This approach modifies the fundamental properties of polystyrene, introducing points of weakness for controlled degradation.

Copolymerization with Maleic Anhydride (B1165640) : The copolymerization of methylenedioxolanes with electron-deficient monomers like maleic anhydride can proceed spontaneously through the formation of charge-transfer (CT) complexes. mdpi.com This leads to the formation of alternating copolymers. While specific studies on this compound are limited, the principle has been established with analogous structures like 4-methylene-1,3-dioxolane (B14172032) and 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090). mdpi.com This strategy is a powerful tool for creating highly regular polymer structures with a high density of functional groups.

The table below summarizes copolymerization strategies involving derivatives of this compound.

| Monomer | Comonomer | Polymerization Type | Key Feature of Resulting Polymer |

| 2-Methylene-4-phenyl-1,3-dioxolane | Styrene | Free Radical | Introduces ester groups into the polystyrene backbone. ajol.info |

| 2-Methylene-4-phenyl-1,3-dioxolane | Methyl Methacrylate (B99206) | Free Radical | Creates a PMMA-rich copolymer with ester linkages. researchgate.netajol.info |

| 2-Methylene-4-phenyl-1,3-dioxolane | Vinyl Acetate (B1210297) | Free Radical | Incorporates ester functionality into the polyvinyl acetate backbone. ajol.info |

| 4-Methylene-1,3-dioxolane derivatives | Maleic Anhydride | Spontaneous (Charge-Transfer Complex) | Forms alternating copolymers. mdpi.com |

Synthesis of Degradable Polymeric Materials via Dioxolane Ring-Opening

The introduction of hydrolytically labile ester groups into polymer backbones via the RROP of dioxolane-based monomers is a cornerstone for the synthesis of degradable materials. researchgate.netajol.info Traditional polymers like polymethacrylates have all-carbon backbones that are resistant to degradation. By copolymerizing a conventional monomer like methyl methacrylate (MMA) with a cyclic ketene acetal such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), this limitation can be overcome. researchgate.net

The resulting PMMA-rich copolymers contain ester linkages within their main chain. These linkages serve as predetermined breaking points. Under conditions such as hydrolysis, the ester bonds can be cleaved, breaking the long polymer chains into smaller, low-molar-mass oligomers. researchgate.net This process significantly reduces the material's environmental persistence.

A significant advantage of this approach is the tunability of the degradation profile. By varying the amount of the ring-opening monomer (MPDL) in the initial monomer feed, the density of ester groups in the final polymer can be precisely controlled. researchgate.net A higher concentration of MPDL leads to a polymer that degrades more readily, allowing for the design of materials with specific service lifetimes.

Integration into Advanced Materials Systems

The chiral nature of this compound, derived from chiral precursors, makes it and its derivatives suitable for integration into advanced materials where molecular recognition and stereochemistry are paramount.

Chiral molecules can be added to achiral nematic liquid crystal phases to induce a helical superstructure, resulting in a chiral nematic (or cholesteric) phase. nih.govacs.org The efficiency of a chiral dopant in inducing this twist is quantified by its Helical Twisting Power (HTP). nih.gov Dioxolane-based structures have been identified as effective chiral dopants for this purpose. nih.govnih.gov

Specifically, derivatives of this compound have been synthesized and studied for their liquid-crystalline behavior. For example, (S)-(+)-4-[4-(methyl)-1,3-dioxolan-2-yl]phenyl-4-n-alkoxybenzoates and the corresponding 4-n-alkoxycinnamates, which contain a chiral dioxolane core, have been shown to exhibit liquid crystal phases. google.com These compounds form cholesteric and smectic A phases, demonstrating that the chiral dioxolane unit can successfully impart chirality to the bulk material, leading to the formation of ordered, helical mesophases. google.com

The table below shows the phase transition data for one such series of dioxolane-based liquid crystals.

| Compound Series (R = CₙH₂ₙ₊₁) | n | Phase Transitions (°C) |

| Benzoates (Series I) | 8 | Cr 108 SmA 115 I |

| Benzoates (Series I) | 12 | Cr 103 SmA 123 I |

| Benzoates (Series I) | 16 | Cr 99 SmA 125 I |

| Cinnamates (Series II) | 9 | Cr 139 N* 164 I |

| Cinnamates (Series II) | 16 | Cr 119 SmA 152 N* 154 I |

| Data sourced from H. Gallardo et al. google.com Cr = Crystal, SmA = Smectic A, N = Chiral Nematic (Cholesteric), I = Isotropic.* |

The core structure of this compound is derived from a chiral 1,2-diol (styrene glycol). Chiral diols are a foundational motif in the design of ligands and catalysts for enantioselective synthesis. A prominent example is TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), a class of chiral diols whose dioxolane backbone is crucial for establishing a well-defined chiral environment around a metal center. These have been widely used as chiral ligands in transition-metal catalysis.

While this compound itself is not commonly reported as a ligand, its structure provides a blueprint for the design of such systems. The fixed stereochemistry of the phenyl group at the 4-position can be used to create a specific chiral pocket in a catalyst. By functionalizing the dioxolane or its phenyl ring, it can be anchored to a solid support, such as a polymer or zeolite, to create an immobilized, recoverable catalyst for enantioselective transformations.

Furthermore, related chiral dioxolanone structures have been employed as "chiral benzoyl anion equivalents" in asymmetric synthesis. In these applications, the dioxolanone ring acts as a chiral auxiliary, directing the stereochemical outcome of reactions like Michael additions, before being cleaved to reveal the desired product. This illustrates the utility of the dioxolane framework in controlling enantioselective processes.

Conclusion and Future Research Directions

Summary of Key Academic Findings for 2,2-Dimethyl-4-phenyl-1,3-dioxolane

This compound is a heterocyclic compound belonging to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. Academic research has primarily focused on its synthesis and catalytic production.

One notable area of investigation has been its synthesis through the reaction of styrene (B11656) oxide with acetone (B3395972). Research has demonstrated the use of zeolite encapsulated metal complexes as effective catalysts for this reaction. Specifically, Co(II), Cu(II), and Zn(II) complexes with 2-methyl benzimidazole (B57391), when encapsulated in zeolite, have been utilized to catalyze the formation of this compound under reflux conditions. ajol.inforesearchgate.net This method has been reported to produce good to excellent yields of the isolated product, highlighting the efficiency of these catalytic systems. ajol.inforesearchgate.net The reusability of these catalysts has also been noted as excellent. ajol.inforesearchgate.net

The catalytic synthesis of this compound represents a significant finding, as it provides an efficient pathway to this compound. researchgate.net The table below summarizes the key aspects of the synthesis using different zeolite encapsulated catalysts.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Zeolite encapsulated Co(II) complex | Styrene oxide, Acetone | Reflux | Good to Excellent | ajol.inforesearchgate.net |

| Zeolite encapsulated Cu(II) complex | Styrene oxide, Acetone | Reflux | Good to Excellent | ajol.inforesearchgate.net |

| Zeolite encapsulated Zn(II) complex | Styrene oxide, Acetone | Reflux | Good to Excellent | ajol.inforesearchgate.net |

This table is interactive and can be sorted by clicking on the headers.

While detailed physicochemical properties for this compound are not extensively documented in the provided search results, its molecular formula is C11H14O2. nih.gov

Emerging Trends and Unexplored Research Avenues within Dioxolane Chemistry

The broader field of dioxolane chemistry is experiencing several emerging trends that could influence future research on compounds like this compound. A significant trend is the development of sustainable polymers derived from dioxolanes. For instance, the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has been reported as a chemically recyclable thermoplastic with promising mechanical properties, potentially offering a more sustainable alternative to conventional plastics. acs.orgnih.gov This opens up avenues for investigating the polymerization potential of substituted dioxolanes.

Another area of growing interest is the use of dioxolane-based compounds as green solvents and reaction media. rsc.org Researchers are exploring bio-based dioxolanes as replacements for traditional fossil-based solvents to reduce the environmental impact of chemical processes. rsc.org The properties of these solvents can be fine-tuned, which is particularly relevant for applications such as in electrolytes for electrochemical devices. rsc.org

Furthermore, advancements in catalysis are impacting dioxolane chemistry. The development of novel catalytic systems, such as the use of protic ionic liquids for the selective cleavage of acetals and ketals, presents new possibilities for the synthesis and modification of dioxolane structures under mild and environmentally friendly conditions. rsc.org The exploration of nanoparticle exsolution as a method for creating robust and stable nanocatalysts could also be applied to the synthesis of dioxolanes. rsc.org

Unexplored research avenues include the investigation of the stereochemistry of substituted dioxolanes and its influence on their properties and applications. For other dioxolanes, such as 2-methyl-4-phenyl-1,3-dioxolane, the sensory properties of different diastereomers have been found to vary significantly, suggesting that similar studies on this compound could reveal interesting structure-activity relationships. google.com The synthesis and characterization of polymers and copolymers incorporating the this compound moiety remain largely unexplored.

Potential for Novel Applications and Derivatives in Advanced Chemical Sciences

The dioxolane scaffold is a versatile platform for the development of novel applications and derivatives in advanced chemical sciences. Research into various substituted dioxolanes has revealed their potential in diverse fields.

In materials science, derivatives of dioxolanes are being explored for the creation of advanced polymers. For example, 2-methylene-4-phenyl-1,3-dioxolane has been utilized as a controlling comonomer in nitroxide-mediated polymerization to produce well-defined and degradable polymers. rsc.org This suggests that derivatives of this compound could also be designed to impart specific properties, such as degradability, to polymeric materials.

In medicinal chemistry, dioxolane derivatives have shown significant biological activity. For instance, new chiral and racemic 1,3-dioxolanes have demonstrated excellent antibacterial and antifungal activities. nih.gov Furthermore, certain 1,3-dioxolane (B20135) derivatives have been investigated as modulators to overcome multidrug resistance in cancer chemotherapy. nih.gov The synthesis of novel 1,3-dioxolane-coumarin hybrids has also yielded compounds with promising multifunctional pharmacological potential, including antioxidant, anticancer, and anti-inflammatory properties. researchgate.net These findings suggest that the this compound core could be a valuable starting point for the synthesis of new biologically active molecules.

The fragrance industry also presents potential applications. The sensory properties of some dioxolane derivatives, such as the cis-isomers of 2-methyl-4-phenyl-1,3-dioxolane, are highly valued. google.com This indicates that a detailed sensory analysis of this compound and its derivatives could lead to the discovery of new fragrance compounds.

The potential applications of dioxolane derivatives are summarized in the table below.

| Application Area | Example Derivative/Concept | Potential Function | Reference |

| Materials Science | 2-Methylene-4-phenyl-1,3-dioxolane | Control of polymerization, confer degradability | rsc.org |

| Medicinal Chemistry | Chiral and racemic 1,3-dioxolanes | Antibacterial and antifungal agents | nih.gov |

| Medicinal Chemistry | 1,3-Dioxolane derivatives | Modulators of multidrug resistance in cancer | nih.gov |

| Medicinal Chemistry | 1,3-Dioxolane-coumarin hybrids | Multifunctional therapeutic agents | researchgate.net |